N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and a methyl linker to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the fluorine substituents likely improve lipophilicity and target binding affinity .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O4S/c17-12-3-1-10(7-13(12)18)23-16(20-21-22-23)9-19-28(24,25)11-2-4-14-15(8-11)27-6-5-26-14/h1-4,7-8,19H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOAPQOMJRLOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the biosynthesis of strigolactones, a type of plant hormone.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets to inhibit certain biochemical processes.
Biochemical Pathways
The compound may affect the strigolactone biosynthesis pathway. Strigolactones are derived from carotenoids, a process that involves several enzymes including DWARF27, CCD7, CCD8, and MAX1. The compound might interact with these enzymes, thereby affecting the production of strigolactones.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its metabolic stability and ability to mimic carboxylic acids, enhancing its interaction with biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 279.24 g/mol. The structure includes:
- Tetrazole Ring : Contributes to biological activity and stability.
- Difluorophenyl Group : Enhances binding affinity.
- Benzo[b][1,4]dioxine Core : Provides structural rigidity.
The mechanism of action involves the compound's interaction with specific enzymes and receptors. The tetrazole acts as a bioisostere for carboxylic acids, allowing it to effectively engage with biological targets. The difluorophenyl group likely increases the compound's selectivity and binding strength.
Antimicrobial Activity
Several studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, related tetrazole derivatives have been shown to inhibit various bacterial strains effectively. The presence of the sulfonamide group in this compound may further enhance its antimicrobial efficacy by interfering with bacterial folate synthesis pathways.
Anticancer Properties
Research into similar compounds has revealed potential anticancer activities. For example, tetrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on structural analogs.
Case Studies
- Study on Tetrazole Derivatives : A study published in Medicinal Chemistry explored the structure-activity relationship (SAR) of various tetrazole derivatives, demonstrating that modifications on the phenyl ring significantly affected biological activity against cancer cell lines .
- Antimicrobial Testing : A recent publication reported on the antimicrobial efficacy of sulfonamide derivatives containing tetrazoles against resistant bacterial strains. The results indicated a notable reduction in bacterial growth at low concentrations .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a variety of pharmacological activities, making it a candidate for further development in medicinal chemistry. Its structural components, particularly the tetrazole ring and difluorophenyl group, are known to enhance biological activity through interactions with specific molecular targets.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds often display potent antimicrobial properties. For instance, compounds similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been tested against various pathogens:
| Compound Type | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Clinafloxacin-triazole hybrids | Methicillin-resistant Staphylococcus aureus | 0.25–2 μg/mL |
| Ciprofloxacin-triazole hybrids | Escherichia coli, Pseudomonas aeruginosa | 0.046–3.11 μM |
| 1,2,4-triazole derivatives | S. aureus, E. coli | 0.75–3.125 μg/mL |
These findings suggest that the compound could potentially serve as a scaffold for developing new antibiotics targeting resistant strains of bacteria .
Antifungal Properties
The compound's potential antifungal activity is also noteworthy. Similar tetrazole derivatives have been explored for their efficacy against fungal infections. The mechanisms often involve inhibition of key enzymes or disruption of cell wall synthesis in fungi:
| Compound Type | Fungal Strain Tested | MIC |
|---|---|---|
| 1,2,4-triazole derivatives | Candida albicans | 0.5–4 μg/mL |
| Quinoline-triazole hybrids | Various fungal strains | MIC < 8 μg/mL |
These studies highlight the potential of this compound in antifungal drug development .
Case Studies and Research Findings
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy :
- Antifungal Activity Assessment :
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SONH-) group is a key site for nucleophilic substitution and acid-base reactions.
Key reactions include :
Tetrazole Ring Reactivity
The 1H-tetrazole ring exhibits tautomerism and participates in cycloadditions, hydrogenation, and alkylation.
Benzodioxane and Difluorophenyl Reactivity
The benzodioxane moiety is relatively inert under mild conditions but susceptible to oxidative cleavage. The difluorophenyl group directs electrophilic substitution para to fluorine atoms.
Derivatization and Functional Group Interconversion
The methylene bridge (-CH-) between the tetrazole and benzodioxane allows for further functionalization.
Catalytic and Biological Implications
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Enzyme inhibition : The sulfonamide group may inhibit carbonic anhydrase or proteases via Zn chelation .
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Antiviral activity : Analogous tetrazole-sulfonamides disrupt viral replication by targeting envelope proteins or polymerases .
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Thermal stability : The difluorophenyl group enhances thermal stability (decomposition >250°C), as seen in related compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the absence of direct comparative data for this specific compound in the provided evidence, the analysis below is based on structural analogs and general sulfonamide-tetrazole pharmacology.
Structural Analogues
Pharmacokinetic and Binding Comparisons
- Metabolic Stability: The 3,4-difluorophenyl group in the target compound likely enhances oxidative stability compared to non-fluorinated analogs (e.g., phenyltetrazoles), as fluorine reduces CYP450-mediated metabolism.
- Target Affinity : The benzodioxine-sulfonamide moiety may confer selectivity toward serotonin receptors or carbonic anhydrases, similar to zonisamide but with improved lipophilicity due to fluorine substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
